1-Butyl-3-methylimidazolium octyl sulfate
Overview
Description
1-Butyl-3-methylimidazolium octyl sulfate is a halogen-free ionic liquid known for its unique properties and applications. It behaves as a surfactant when the critical micelle concentration is above 0.031M . This compound is widely used in various chemical processes due to its ability to act as a solvent and its high thermal and electrochemical stability.
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium octyl sulfate, also known as BMIM OSU, is a halogen-free ionic liquid . It primarily targets the surface of various substances , acting as a surfactant . The compound’s role as a surfactant is to reduce surface tension, which allows for better interaction between substances .
Mode of Action
BMIM OSU interacts with its targets by adhering to the surface of substances. It behaves as a surfactant when the critical micelle concentration (CMC) is above 0.031M . This means that at concentrations above this value, BMIM OSU forms micelles, which are aggregates of surfactant molecules. These micelles can encapsulate other substances, enhancing solubility and interaction .
Biochemical Pathways
It’s known that the compound can be used as a solvent during the hydroformylation of 1-octene to form nonanals in the presence of a rhodium catalyst . This suggests that BMIM OSU may play a role in facilitating chemical reactions by improving the solubility of reactants.
Result of Action
The primary result of BMIM OSU’s action is the formation of micelles at concentrations above its CMC . These micelles can encapsulate other substances, enhancing their solubility and facilitating their interaction . In the context of hydroformylation reactions, BMIM OSU can help to produce nonanals from 1-octene .
Action Environment
The action of BMIM OSU is influenced by environmental factors such as concentration and temperature. For instance, the compound only forms micelles (and thus acts as a surfactant) when its concentration is above the CMC . Additionally, the compound’s thermal stability may affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
1-Butyl-3-methylimidazolium octyl sulfate plays a significant role in biochemical reactions due to its surfactant properties. It behaves as a surfactant when the critical micelle concentration (CMC) is above 0.031M . This property allows it to interact with enzymes, proteins, and other biomolecules, enhancing their stability and activity. For instance, it has been shown to increase the yield and enzyme stability of β-galactosidase in enzyme-catalyzed syntheses . The interactions between this compound and biomolecules are primarily driven by its ability to form micelles, which can encapsulate and stabilize enzymes and proteins, thereby enhancing their catalytic efficiency.
Cellular Effects
This compound has been observed to influence various cellular processes. Its surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability. This can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form micelles can facilitate the transport of hydrophobic molecules across cell membranes, thereby influencing cellular uptake and metabolism . Additionally, its interactions with membrane proteins can modulate signal transduction pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form micelles and interact with biomolecules at the molecular level. The compound can bind to enzymes and proteins, stabilizing their structure and enhancing their activity. This is achieved through hydrophobic interactions and the formation of micelles, which encapsulate the biomolecules and protect them from denaturation . Additionally, this compound can influence enzyme activity by altering the local environment, such as pH and ionic strength, thereby modulating enzyme kinetics and catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability, which allows it to maintain its properties under prolonged treatment at elevated temperatures . Over time, partial degradation of the compound can occur, leading to the formation of degradation products that may affect its biochemical properties and interactions with biomolecules . Long-term studies have shown that the compound can retain its surfactant properties and enhance enzyme stability over extended periods, although the accumulation of degradation products may eventually impact its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium octyl sulfate can be synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with sodium octyl sulfate. The reaction typically occurs in an aqueous medium, and the product is extracted using organic solvents. The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazolium octyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the imidazolium ring.
Reduction: Reduced forms of the imidazolium ring are the primary products.
Substitution: Substituted imidazolium compounds are formed.
Scientific Research Applications
1-Butyl-3-methylimidazolium octyl sulfate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its unique solubility properties.
Industry: It is used in the production of surfactants and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium ethyl sulfate
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Butyl-3-methylimidazolium methanesulfonate
Uniqueness
1-Butyl-3-methylimidazolium octyl sulfate is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in solubilizing hydrophobic compounds. This property distinguishes it from other similar compounds with shorter alkyl chains or different anions.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;octyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIBVPFLKLKAH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477460 | |
Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445473-58-5 | |
Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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